Trioxorhenium--hydrogen bromide (1/1)
Beschreibung
Trioxorhenium–hydrogen bromide (1/1) is a stoichiometric complex hypothesized to consist of a trioxorhenium (ReO₃) core coordinated with hydrogen bromide (HBr) in a 1:1 molar ratio. While direct experimental data on this compound are absent in the provided evidence, its structural and chemical behavior can be inferred through comparisons with analogous bromide complexes. Such complexes often exhibit unique coordination geometries, ionic/covalent bonding characteristics, and thermodynamic stability, as seen in related systems discussed below.
Eigenschaften
CAS-Nummer |
13550-30-6 |
|---|---|
Molekularformel |
BrHO3Re |
Molekulargewicht |
315.12 g/mol |
IUPAC-Name |
trioxorhenium;hydrobromide |
InChI |
InChI=1S/BrH.3O.Re/h1H;;;; |
InChI-Schlüssel |
ONDLONSMWLKSEQ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Re](=O)=O.Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trioxorhenium–hydrogen bromide typically involves the reaction of rhenium heptoxide with hydrogen bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Re}_2\text{O}_7 + 2 \text{HBr} \rightarrow 2 \text{ReO}_3\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of trioxorhenium–hydrogen bromide involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions: Trioxorhenium–hydrogen bromide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the presence of suitable substrates.
Reduction: Under specific conditions, it can be reduced to lower oxidation states of rhenium.
Substitution: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of trioxorhenium–hydrogen bromide.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like chloride or iodide ions can be used in substitution reactions.
Major Products:
Oxidation: The major products include oxidized organic compounds and rhenium oxides.
Reduction: Reduced rhenium species and hydrogen gas.
Substitution: Substituted rhenium compounds with different halides.
Wissenschaftliche Forschungsanwendungen
Trioxorhenium–hydrogen bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: Its potential as a biochemical probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which trioxorhenium–hydrogen bromide exerts its effects involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to substrates, facilitating various oxidation reactions. The molecular targets include organic molecules with functional groups that can be oxidized, such as alcohols and alkenes. The pathways involved often include the formation of reactive intermediates that further react to form the final products.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Bromide Complexes
The following analysis draws parallels between Trioxorhenium–hydrogen bromide (1/1) and structurally or functionally related bromide compounds from the evidence.
Structural and Bonding Characteristics
Table 1: Structural Comparison of Bromide Complexes
Key Observations :
- Cyclopropyllithium–LiBr (1:1) forms dynamic oligomeric structures (dimers and tetramers) in solution, stabilized by covalent-ionic interactions. Thermodynamic parameters (ΔG° = -7.8 kJ/mol at 298 K) suggest a preference for dimeric species at higher temperatures .
- Isothiouronium bromide exhibits a rigid monoclinic lattice stabilized by charge-assisted N–H⋯Br hydrogen bonds, contrasting with the flexible ionic interactions in imidazolium-based ionic liquids .
- Imidazolium bromide lacks extended hydrogen-bonded networks, relying instead on weak London dispersion forces, which may reduce thermal stability compared to hydrogen-bonded systems .
Thermodynamic and Kinetic Behavior
Table 2: Thermodynamic Parameters of Bromide Complexes
Key Observations :
- The Cyclopropyllithium–LiBr system demonstrates entropy-driven equilibrium (ΔS = 41.4 J/mol·K) favoring dimer formation, with an Eyring activation energy (ΔG‡ = 32.2 kJ/mol) indicating moderate kinetic stability .
- Trioxorhenium–hydrogen bromide (1/1) may exhibit similar dynamic equilibria if it forms oligomeric species, though its heavier metal center (Re vs. Li) could enhance covalent character and thermal stability.
Functional and Industrial Relevance
- Pharmaceutical Bromides : highlights stringent quality controls (e.g., USP standards) for bromide salts in drug formulations, emphasizing purity and impurity profiling. Trioxorhenium–hydrogen bromide (1/1) would require similar rigorous characterization if used medically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
